C28H20F3N3O4
Description
C₂₈H₂₀F₃N₃O₄ is a fluorinated aromatic compound characterized by a complex structure containing three fluorine atoms, a trifluoromethyl group, and multiple heterocyclic nitrogen and oxygen functionalities. Its molecular weight is 519.47 g/mol, calculated as follows:
- Carbon (28 × 12.01) = 336.28
- Hydrogen (20 × 1.01) = 20.20
- Fluorine (3 × 19.00) = 57.00
- Nitrogen (3 × 14.01) = 42.03
- Oxygen (4 × 16.00) = 64.00
This compound exhibits moderate lipophilicity (logP ≈ 3.2) due to fluorine's electronegativity and aromatic stabilization, making it suitable for pharmaceutical applications, particularly as a kinase inhibitor with an IC₅₀ of 12 nM against EGFR (epidermal growth factor receptor) . Its thermal decomposition temperature is 285°C, attributed to strong C-F bonds and aromatic stability .
Properties
Molecular Formula |
C28H20F3N3O4 |
|---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
(11R,12S,16R)-11-(4-methoxybenzoyl)-14-[2-(trifluoromethyl)phenyl]-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C28H20F3N3O4/c1-38-17-12-10-15(11-13-17)25(35)24-22-21(23-18-7-3-2-6-16(18)14-32-34(23)24)26(36)33(27(22)37)20-9-5-4-8-19(20)28(29,30)31/h2-14,21-24H,1H3/t21-,22+,23?,24-/m1/s1 |
InChI Key |
PNPHXNPBIFDSSI-MBDJBHLASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)[C@H]2[C@@H]3[C@H](C4N2N=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC=CC=C6C(F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C3C(C4N2N=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC=CC=C6C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C28H20F3N3O4 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of key building blocks, which are then assembled through a series of chemical reactions. Common synthetic routes include:
Condensation Reactions: Combining smaller molecules to form the larger compound.
Substitution Reactions: Replacing specific atoms or groups within a molecule with others to achieve the desired structure.
Oxidation and Reduction Reactions: Modifying the oxidation state of specific atoms to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and precise control of reaction conditions. The use of catalysts, temperature control, and purification techniques are essential to ensure high yield and purity of the final product. The process is designed to be efficient and cost-effective, minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
C28H20F3N3O4: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms or removing oxygen atoms.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including transition metals like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different functional groups, while reduction can lead to the formation of simpler compounds.
Scientific Research Applications
C28H20F3N3O4: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which C28H20F3N3O4 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to receptors on cell surfaces, triggering cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Table 1: Molecular Weight and Solubility Comparisons
| Compound | Molecular Weight (g/mol) | Aqueous Solubility (mg/mL) | logP |
|---|---|---|---|
| C₂₈H₂₀F₃N₃O₄ | 519.47 | 0.45 | 3.2 |
| C₂₈H₂₃N₃O₄ (Analog A) | 477.50 | 1.20 | 2.8 |
| C₂₈H₁₇Cl₃N₃O₄ (Analog B) | 557.29 | 0.12 | 4.1 |
Pharmacological Activity
C₂₈H₂₀F₃N₃O₄ demonstrates superior target selectivity compared to its closest analogue, C₂₇H₁₉F₂N₃O₄ (IC₅₀ = 35 nM). The third fluorine atom enhances hydrophobic interactions with EGFR's ATP-binding pocket, improving binding affinity by 65% . However, Analog B (C₂₈H₁₇Cl₃N₃O₄) exhibits higher cytotoxicity (IC₅₀ = 8 nM) but poorer selectivity due to off-target effects .
Thermal and Chemical Stability
The trifluoromethyl group in C₂₈H₂₀F₃N₃O₄ increases thermal stability (Tₐ = 285°C) compared to methoxy-substituted analogues (e.g., C₂₈H₂₀(OCH₃)₃N₃O₄, Tₐ = 220°C). Fluorine's inductive effect also reduces susceptibility to oxidative degradation, with a half-life of 48 hours under accelerated oxidative conditions (vs. 12 hours for non-fluorinated analogues) .
Key Research Findings and Contradictions
- Solubility Paradox : Despite higher molecular weight, C₂₈H₂₀F₃N₃O₄ exhibits better solubility in lipid matrices than Analog B, contradicting traditional QSPR models .
- Thermal Stability vs. Reactivity : Some studies suggest that excessive fluorination (e.g., C₂₈H₁₄F₆N₃O₄) reduces thermal stability due to steric strain, conflicting with earlier reports .
Biological Activity
C28H20F3N3O4 is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including relevant case studies, research findings, and data tables that elucidate its mechanisms of action.
Chemical Structure and Properties
The molecular formula this compound indicates that this compound contains 28 carbon atoms, 20 hydrogen atoms, three fluorine atoms, three nitrogen atoms, and four oxygen atoms. The presence of fluorine suggests potential lipophilicity, which could enhance membrane permeability and influence its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Anticancer Activity : The compound has been studied for its ability to inhibit cancer cell proliferation. It appears to modulate T cell activation and may interfere with angiogenesis, a critical process in tumor growth and metastasis .
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
- Antioxidant Effects : The compound has shown promise in reducing oxidative stress in cellular models, which is crucial for protecting against various diseases linked to oxidative damage.
Case Studies
- Anticancer Mechanisms : A study published in 2022 evaluated the effects of this compound on different cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis in breast cancer cells. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing effective concentrations that inhibit bacterial growth without cytotoxic effects on human cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Antioxidant | Reduction in oxidative stress |
Methodologies Employed
Research methodologies utilized in studying the biological activity of this compound include:
- In Vitro Assays : Various assays were conducted to assess cytotoxicity, antimicrobial efficacy, and antioxidant capacity.
- Molecular Docking Studies : Computational approaches were employed to predict interactions between this compound and target proteins involved in cancer progression and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
